

A Technical Guide to the Influenza A Virus Nucleoprotein Epitope (396-404)

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Compound of Interest

Compound Name: Nucleoprotein (396-404)

Cat. No.: B10831684

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The nucleoprotein (NP) of the influenza A virus is a major target for the host's cellular immune response. Within this protein, the amino acid sequence 396-404, comprising the peptide ASNENMETM, has been identified as a critical immunodominant epitope. This peptide is recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA) class I molecule, HLA-B27. This guide provides a detailed overview of the discovery, significance, and experimental analysis of the NP (396-404) epitope, offering insights for research and therapeutic development.

Discovery and Significance

The NP (396-404) peptide, with the sequence Ac-ASNENMETM-NH₂, was identified as a key target for the cytotoxic T lymphocyte (CTL) response in humans carrying the HLA-B27 allele. This epitope is highly conserved across different strains of influenza A virus, making it a valuable subject for the development of universal influenza vaccines and T-cell-based immunotherapies.

The significance of this epitope lies in its role as a marker for the cellular immune response to influenza A infection. The presentation of this peptide on the surface of infected cells by the MHC class I molecule HLA-B*2705 allows for recognition and elimination of these cells by the host's CD8⁺ T cells. This cellular immune response is crucial for viral clearance and host recovery. The interaction between the NP (396-404) peptide and the HLA-B27 molecule is

highly specific and has been a model system for studying the structural basis of T-cell recognition.

Quantitative Data

The binding affinity and stability of the peptide-MHC complex are critical determinants of its immunogenicity. Below is a summary of key quantitative data for the NP (396-404) epitope.

Table 1: Peptide Binding Affinity and Complex Stability

Parameter	Value	Method	Reference
Peptide Sequence	ASNENMETM	-	
MHC Allele	HLA-B*2705	-	
Binding Affinity (Kd)	~20 nM	Surface Plasmon Resonance	
Half-life (t1/2) of peptide-MHC complex	> 24 hours at 37°C	Dissociation Assay	

Experimental Protocols

The characterization of the NP (396-404) epitope relies on a variety of immunological and biophysical assays. The following are outlines of key experimental protocols.

MHC-Peptide Binding Assay

This assay quantifies the affinity of the NP (396-404) peptide for the HLA-B*2705 molecule.

Objective: To determine the binding affinity (Kd) of the ASNENMETM peptide to HLA-B*2705.

Methodology:

- Protein Expression and Refolding: Recombinant HLA-B*2705 heavy chain and β 2-microglobulin are expressed in *E. coli*. The proteins are refolded in the presence of a high concentration of the NP (396-404) peptide.

- Purification: The refolded peptide-MHC complex is purified using size-exclusion and ion-exchange chromatography.
- Surface Plasmon Resonance (SPR):
 - A biosensor chip is prepared with an antibody that can capture the HLA-B*2705 complex.
 - The purified peptide-MHC complex is flowed over the chip and captured by the antibody.
 - Solutions containing varying concentrations of a fluorescently labeled T-cell receptor (TCR) known to recognize the complex are injected over the surface.
 - The association and dissociation rates are measured, and the equilibrium dissociation constant (K_d) is calculated.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of NP (396-404)-specific T cells in a sample.

Objective: To determine the number of IFN- γ secreting T cells in response to the NP (396-404) peptide.

Methodology:

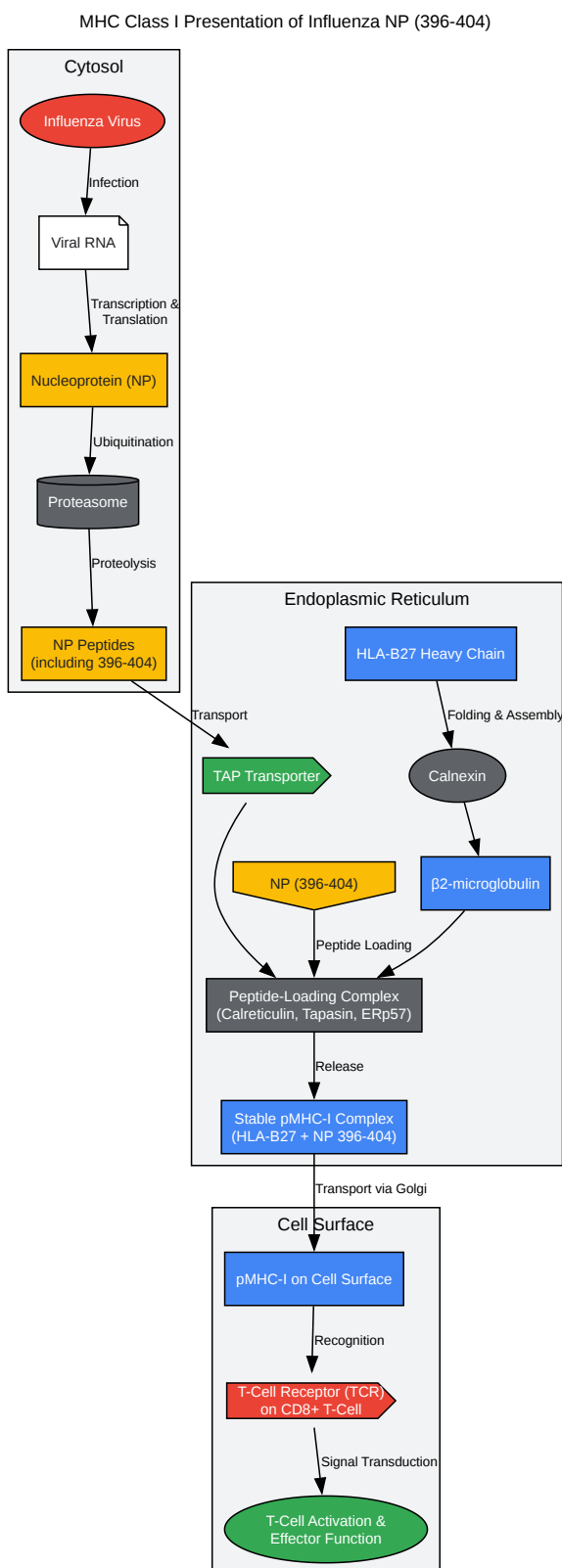
- Plate Coating: A 96-well plate is coated with an antibody specific for IFN- γ .
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) from an HLA-B27 positive donor are added to the wells.
- Peptide Stimulation: The NP (396-404) peptide is added to the wells to stimulate the specific T cells. A negative control (no peptide) and a positive control (a mitogen) are also included.
- Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.
- Detection:
 - The cells are washed away, and a biotinylated detection antibody for IFN- γ is added.

- A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored precipitate.
- Each spot that forms represents a single IFN- γ secreting cell.
- Analysis: The spots are counted using an automated reader to determine the frequency of NP (396-404)-specific T cells.

Visualization of Pathways and Workflows

MHC Class I Antigen Presentation of NP (396-404)

The following diagram illustrates the cellular pathway for the processing and presentation of the viral NP (396-404) epitope to CD8+ T cells.



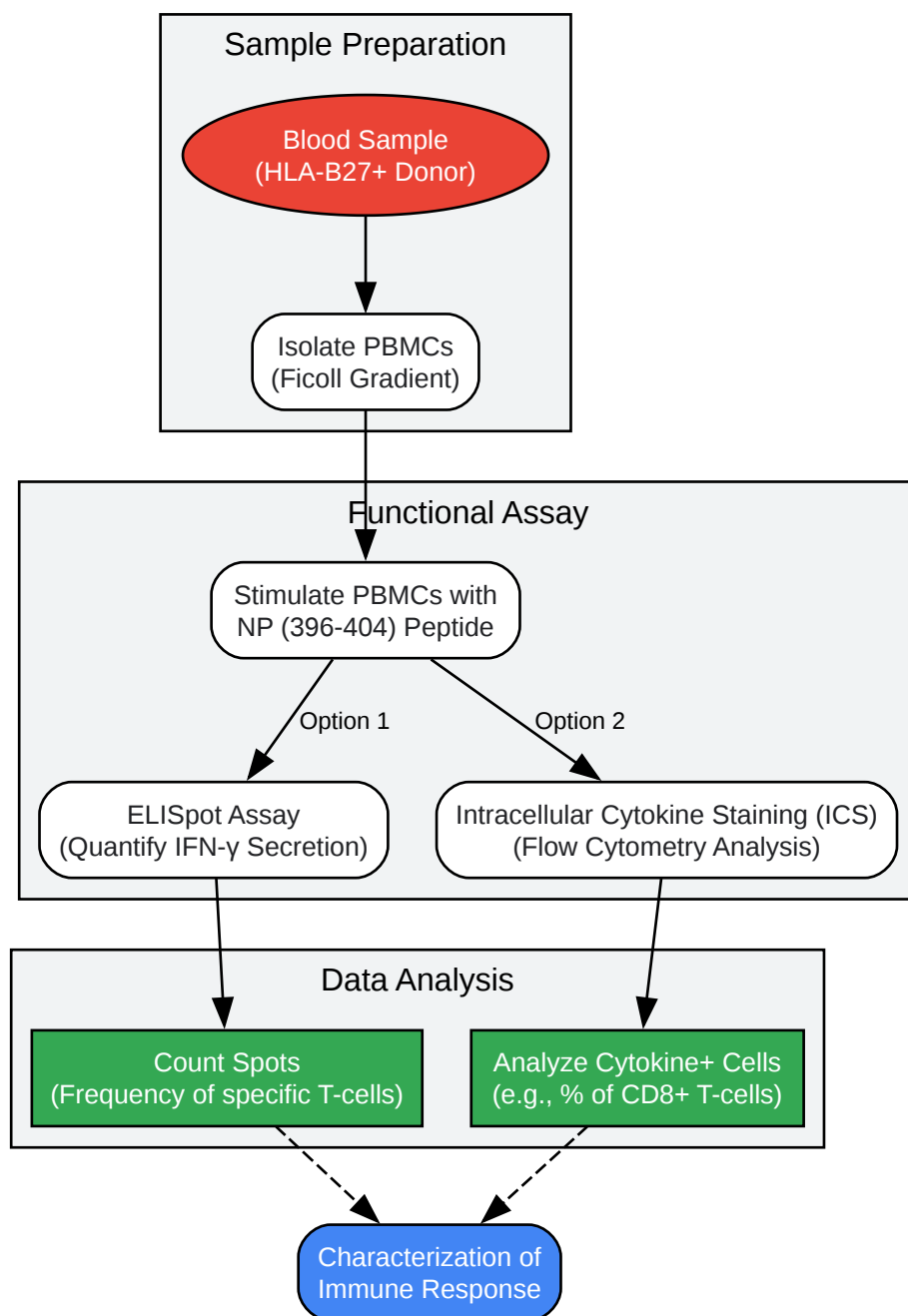
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Caption: Intracellular processing of influenza nucleoprotein for presentation by MHC class I.

Experimental Workflow for T-Cell Response Analysis

The diagram below outlines a typical workflow for identifying and characterizing the T-cell response to the NP (396-404) epitope from a blood sample.

Workflow for Analysis of NP (396-404)-Specific T-Cells



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Caption: Workflow for quantifying NP (396-404) specific T-cell responses from PBMCs.

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